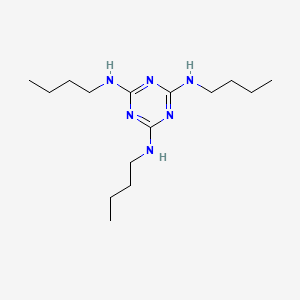

2,4,6-Tris(butylamino)-1,3,5-triazine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) reveal three distinct proton environments:

- δ 1.2–1.4 ppm (m, 18H) : Methyl and methylene protons of the butyl chains.

- δ 3.1–3.3 ppm (t, 6H) : Methylene protons adjacent to the amino group (–NH–CH₂–).

- δ 6.8–7.0 ppm (br s, 3H) : Exchangeable amino protons (–NH–).

¹³C NMR spectra exhibit signals at δ 165–170 ppm for the triazine ring carbons and δ 40–45 ppm for the carbons bonded to nitrogen. Dynamic NMR studies of analogous compounds, such as 2,4-diamino-1,3,5-triazines, reveal rotational barriers of 53–63 kJ mol⁻¹ for the amino groups, leading to coalescence phenomena at elevated temperatures.

Fourier-Transform Infrared (FT-IR) Vibrational Modes

FT-IR spectra display characteristic bands corresponding to:

- N–H stretching : 3350–3250 cm⁻¹ (broad, asymmetric).

- Triazine ring vibrations : 1550–1450 cm⁻¹ (C=N stretching) and 1350–1250 cm⁻¹ (C–N stretching).

- Butyl chain modes : 2950–2850 cm⁻¹ (C–H stretching) and 1465–1375 cm⁻¹ (C–H bending).

The absence of bands above 3400 cm⁻¹ excludes the presence of imino tautomers, confirming the dominance of the amino form.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound yields a molecular ion peak at m/z 327.2 ([M+H]⁺, calculated for C₁₅H₂₇N₆⁺: 327.23). Key fragmentation pathways include:

- Loss of butylamine (–C₄H₉NH₂, m/z 242.1).

- Cleavage of the triazine ring to form cyanamide fragments (m/z 84.0, [C₂H₄N₃]⁺).

- Formation of stable aza-aromatic ions at m/z 165.1 ([C₆H₉N₄]⁺).

Data Tables

Properties

CAS No. |

16268-97-6 |

|---|---|

Molecular Formula |

C15H30N6 |

Molecular Weight |

294.44 g/mol |

IUPAC Name |

2-N,4-N,6-N-tributyl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C15H30N6/c1-4-7-10-16-13-19-14(17-11-8-5-2)21-15(20-13)18-12-9-6-3/h4-12H2,1-3H3,(H3,16,17,18,19,20,21) |

InChI Key |

HCDRIXGPYLLIQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)NCCCC)NCCCC |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,4,6-Tris(butylamino)-1,3,5-triazine is as a reagent in organic synthesis. Its structure allows it to act as a versatile building block for creating more complex molecules.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Gattermann Reaction | Used to attach formyl groups to aromatic substrates. |

| Synthesis of Triazine Derivatives | Serves as a precursor for synthesizing other triazine derivatives. |

| Nucleophilic Substitution | Facilitates nucleophilic aromatic substitutions due to its electron-rich nature. |

Medicinal Chemistry

The triazine scaffold has been extensively explored in drug development due to its biological activity. Compounds derived from this compound have shown potential as anticancer agents.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- MDA-MB231 (Triple-Negative Breast Cancer) : Compounds based on this scaffold displayed selective inhibition of growth without affecting non-cancerous cells .

- HCT-116 (Colorectal Cancer) : Certain derivatives showed IC50 values below 1 μM, indicating potent anticancer activity .

Material Science

In materials science, this compound is being investigated for its potential use as a flame retardant and in the development of polymeric materials.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Flame Retardants | Enhances fire safety in textiles and plastics due to its thermal stability. |

| Polymer Additives | Improves the mechanical properties and durability of polymer composites. |

Agricultural Chemistry

Triazine compounds are also utilized in agriculture as herbicides and fungicides. The derivatives of this compound can be designed to target specific pests while minimizing environmental impact.

Case Study: Herbicidal Activity

Research indicates that certain triazine derivatives possess herbicidal properties that effectively control weed growth without harming crops . The mechanism involves inhibiting photosynthesis in target plants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Molecular Properties

The substituents on the triazine ring critically influence physical, chemical, and functional properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Triazine Derivatives

Research Findings and Data Highlights

- Optical Properties: Benzylamino triazines show second-harmonic generation (SHG) in noncentrosymmetric crystals, achieving β values of ~100 × 10⁻³⁰ esu via hyper-Rayleigh scattering (HRS) .

- Thermal Stability : Melamine decomposes at >600°C , while tetrazole derivatives () exhibit stability up to 250°C, suitable for controlled energetic reactions.

- Synthetic Yields: Alkylamino triazines (e.g., N,N’-Diethyl-N''-butyl) report yields of 65-85% via SNAr reactions, suggesting efficient routes for the butylamino analog .

Preparation Methods

Reaction Mechanism and Conditions

Cyanuric chloride reacts with butylamine in a three-step process, where each chloride is replaced by a butylamino group. The reaction is typically conducted in a polar aprotic solvent such as toluene or water, with temperature gradients controlling substitution kinetics. For example, the first substitution occurs at 0–5°C, the second at 25–40°C, and the third under reflux (80–120°C). Sodium hydroxide is often added to neutralize HCl byproducts, driving the reaction to completion.

Example Protocol (Adapted from):

-

First substitution: Cyanuric chloride (0.1 mol) and butylamine (0.11 mol) are suspended in water (60 mL) at 100°C for 2 hours.

-

Second substitution: Additional butylamine (0.11 mol) is introduced, followed by dropwise addition of NaOH (4.0 g in 20 mL H₂O) over 1 hour.

-

Third substitution: The mixture is refluxed for 3 hours, cooled, and filtered to isolate the product.

Yield and Purity:

One-Pot Synthesis Using Acidic Ionic Liquids

A solvent-free approach employs acidic ionic liquids (e.g., methyl butyl trifluoromethanesulfonate imidazolium bisulfate) as dual solvents and catalysts. This method circumvents traditional solvents like toluene, reducing environmental impact.

Optimization Parameters

Advantages:

-

Reusability: Ionic liquids are recovered and reused for 5–7 cycles without significant activity loss.

High-pressure hydrogenation offers an alternative pathway using melamine as a precursor. Catalysts such as Pd-C (5% palladium on carbon) and CuO-Cr₂O₃-BaO facilitate the introduction of butylamino groups under hydrogen gas.

Reaction Setup

Outcomes:

-

Product distribution:

Alkaline Hydrothermal Method

Aqueous sodium hydroxide (4.0 g in 20 mL H₂O) promotes nucleophilic substitution under reflux, particularly effective for large-scale synthesis.

Key Steps

-

Slurry formation: Intermediate chlorotriazines are suspended in water.

-

Butylamine addition: 8.1 g (0.11 mol) n-butylamine is introduced.

-

Base-mediated reaction: NaOH is added dropwise to maintain pH >10, ensuring complete substitution.

Performance Metrics:

Comparative Analysis of Methodologies

| Parameter | Stepwise Substitution | Ionic Liquid | Catalytic Hydrogenation | Alkaline Hydrothermal |

|---|---|---|---|---|

| Yield (%) | 37.6–38.1 | 90 | 21.1–38.1 | 30.1–35.2 |

| Reaction Time (h) | 6–8 | 8–12 | 2 | 5 |

| Temperature (°C) | 80–120 | 110 | 260 | 100 |

| Catalyst/Solvent Reuse | No | Yes (5–7 cycles) | Limited | No |

| Environmental Impact | Moderate (HCl byproducts) | Low | High (H₂ pressure) | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Tris(butylamino)-1,3,5-triazine, and how can purity be ensured?

- Methodology : Synthesis typically involves nucleophilic substitution reactions between cyanuric chloride and butylamine derivatives. Key steps include:

- Stepwise substitution : Sequential addition of butylamine to cyanuric chloride under controlled temperature (0–5°C for primary substitution, room temperature for subsequent steps) .

- Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance reactivity and reduce side products.

- Purification : Recrystallization from ethanol or acetonitrile improves purity (>95%). Monitor purity via HPLC or melting point analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm substitution patterns and alkyl chain integration. Aromatic protons in the triazine ring appear as singlet peaks (~8.5 ppm), while butylamino protons show distinct multiplet splitting .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 354.2).

- X-ray crystallography : Resolves conformational flexibility (e.g., C3 vs. C1 symmetry in derivatives) and hydrogen-bonding networks .

Advanced Research Questions

Q. How do computational studies inform the conformational dynamics of this compound?

- DFT modeling : Density functional theory (DFT) calculations predict near-degenerate conformers (C3 and C1 symmetry) with minimal energy differences (<1 kcal/mol). This explains polymorphism in crystallized samples .

- Dipole moment analysis : Computed dipole moments (~4–5 Debye) guide applications in nonlinear optics (NLO) by correlating molecular asymmetry with macroscopic polarization .

Q. What strategies resolve contradictions between computational predictions and experimental data in property analysis?

- Multi-method validation : Combine DFT with time-dependent (TD-DFT) and coupled-cluster (CCSD) calculations to refine electronic transition predictions.

- Experimental cross-checks : Use hyper-Rayleigh scattering (HRS) to measure first hyperpolarizability () in solution, addressing discrepancies in NLO activity .

Q. How can this compound be applied in nonlinear optical (NLO) materials?

- Noncentrosymmetric crystallization : Derivatives like 2,4,6-tris(4-fluorobenzylamino)-1,3,5-triazine adopt asymmetric conformations, enabling second-harmonic generation (SHG) in the solid state. Optimize crystal packing via halogen substitution .

- Broad optical transparency : The nonconjugated structure ensures >90% transmittance in visible wavelengths, making it suitable for UV-vis-NLO devices .

Q. What role does this compound play in metal-organic framework (MOF) synthesis?

- Ligand design : The triazine core and butylamino side chains act as polydentate ligands for transition metals (e.g., Fe, Cu).

- Stability enhancement : Butyl groups improve hydrophobicity, increasing MOF stability in aqueous environments. Monitor coordination via FT-IR (e.g., shifts in N–H stretching at 3300 cm) .

Methodological Challenges

Q. How can synthetic yields be improved for large-scale applications?

- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution kinetics.

- Side-product mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound from oligomeric byproducts .

Q. What are the safety considerations for handling this compound in laboratory settings?

- Regulatory compliance : Review safety data sheets (SDS) for analogous triazines (e.g., 2,4,6-Tris(dimethylamino)-1,3,5-triazine), noting reproductive toxicity risks (California Proposition 65) .

- Ventilation and PPE : Conduct reactions in fume hoods with nitrile gloves and goggles due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.